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Introduction

ABBV-383 (formerly known as TNB-383B) is an investigational, fully human, T-cell engaging
bispecific antibody currently under evaluation for the treatment of relapsed/refractory multiple
myeloma (RRMM).[1][2] This document provides a comprehensive technical overview of the
biological target identification and preclinical characterization of ABBV-383. Its unique
molecular design, targeting both B-cell maturation antigen (BCMA) on myeloma cells and the
CD3 complex on T-cells, is engineered to maximize anti-tumor efficacy while mitigating
potential toxicities.[1][3]

Primary Biological Targets

The therapeutic activity of ABBV-383 is predicated on its simultaneous engagement of two
distinct cell-surface proteins:

o B-Cell Maturation Antigen (BCMA; TNFRSF17): A transmembrane protein belonging to the
tumor necrosis factor receptor superfamily. BCMA is highly and selectively expressed on the
surface of malignant plasma cells in multiple myeloma, with very limited expression in normal
tissues, making it an ideal therapeutic target.[4][5] Its signaling, triggered by ligands such as
APRIL (A Proliferation-Inducing Ligand) and BAFF (B-cell Activating Factor), is crucial for the
proliferation, survival, and differentiation of plasma cells.[4]
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o CD3 (Cluster of Differentiation 3): A multi-protein complex that is a co-receptor for the T-cell
receptor (TCR). Engagement of CD3 is the primary signal for T-cell activation, leading to the
initiation of a cytotoxic immune response. ABBV-383 targets the CD3 epsilon (g) subunit.

Molecular Designh and Mechanism of Action

ABBV-383 is an IgG4-based bispecific antibody with a unique structural format. It features two
high-avidity binding domains for BCMA and one low-affinity binding domain for CD3.[4][5][6]
This "2+1" configuration is designed to:

» Promote High Avidity Binding to Myeloma Cells: The bivalent interaction with BCMA ensures
strong and durable binding to the tumor cells.[5]

» Mediate T-Cell Proximity: By binding to CD3, ABBV-383 physically bridges T-cells with
BCMA-expressing myeloma cells.

» Trigger T-Cell Mediated Cytotoxicity: This induced proximity facilitates the formation of a
cytolytic synapse, leading to T-cell activation and the subsequent killing of the myeloma cell.

» Mitigate Cytokine Release Syndrome (CRS): The low-affinity binding to CD3 is intended to
reduce the potential for systemic, antigen-independent T-cell activation, which is a primary
driver of CRS. This design aims to decouple potent tumor cell killing from excessive cytokine
release.[7][8][9]

The mechanism of action is visualized in the workflow diagram below.
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Mechanism of Action of ABBV-383
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Mechanism of Action of ABBV-383
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Quantitative Data Summary

The following tables summarize the key quantitative data gathered from preclinical and clinical
studies of ABBV-383.

Table 1: Binding Affinity

Binding Moiety on L
Target Affinity (Kd) Method
ABBV-383

Monovalent, low- »
CD3 o 1.3 uM Not Specified
affinity arm

Bivalent, high-avidity »
BCMA Sub-nanomolar Not Specified
arms

Table 2: In Vitro / Ex Vivo Cytotoxicity

Assay Type Target Cells Effector Cells Key Findings

Dose-dependent lysis
observed at
concentrations as low
as 0.001 ug.[10]
Reached up to 65%

reduction of plasma

Primary Myeloma
Ex Vivo Cytotoxicity Cells (from patient Autologous T-Cells

bone marrow)

cells after 24 hours.
[10]

Table 3: Clinical Efficacy (Phase 1 Study)
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Dose Cohort

Objective
Response Rate
(ORR)

Very Good Partial
Response (VGPR)
or Better

Median
Progression-Free
Survival (mPFS)

Not Reached (at 10.8

240 mg 68% 54%
months follow-up)
40 mg Q3W 64% 53% 13.7 months
60 mg Q3W 60% 52% 11.2 months
Not Reached (at 12.1
60 mg Q4W 65% 50%
months follow-up)
[41[11][12]

Table 4: Cytokine Release Profile (Ex Vivo)

Fold Increase (vs. control) at 1 pg TNB-

Cytokine
383B
IL-2 ~4 +35
TNF-a ~4+35
IP-10 ~50 £ 15
[10]

Signaling Pathways

ABBV-383's mechanism of action involves the modulation of two critical signaling pathways.

BCMA Signaling Pathway in Myeloma Cells

BCMA signaling is essential for the survival and proliferation of myeloma cells. The binding of
its ligands, APRIL and BAFF, initiates downstream cascades that activate NF-kB, PI3K/AKT,
and MAPK pathways. These pathways promote cell survival, growth, and the creation of a

supportive tumor microenvironment.
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BCMA Signaling Pathway in Multiple Myeloma

CD3 Signaling Pathway in T-Cells

The engagement of the CD3 complex by ABBV-383 initiates the T-cell activation cascade. This
begins with the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs)
within the CD3 cytoplasmic domains by Lck. This event triggers a series of phosphorylation and
recruitment events, leading to the activation of key transcription factors like NFAT, NF-kB, and
AP-1, which drive T-cell proliferation, cytokine production, and cytotoxic activity.
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CD3 Signaling Pathway in T-Cell Activation
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Experimental Protocols

Detailed below are representative methodologies for key experiments used in the
characterization of ABBV-383.

Protocol 1: Ex Vivo Cytotoxicity Assay using Patient
Samples

This assay is designed to determine the ability of ABBV-383 to induce autologous T-cell-
mediated killing of primary multiple myeloma cells.

Incubate for 24 hours
at37°C, 5% CO2

Click to download full resolution via product page

Workflow for Ex Vivo Cytotoxicity Assay

Methodology:

o Sample Collection: Obtain fresh bone marrow aspirates from relapsed/refractory multiple
myeloma patients.

o Cell Isolation: Isolate bone marrow mononuclear cells (BMMCs) using Ficoll-Paque density
gradient centrifugation. BMMCs contain both myeloma cells and autologous effector T-cells.

o Cell Culture: Plate BMMCs in appropriate culture media. Add ABBV-383 at various
concentrations (e.g., a serial dilution from 0.001 to 1 pg/mL).[10] Include a negative isotype
control antibody.

e Incubation: Co-culture the cells for 24 hours.[10]

o Flow Cytometry Staining: Harvest cells and stain with a panel of fluorescently-conjugated
antibodies to identify cell populations (e.g., anti-CD138 for plasma cells, anti-CD3 for T-cells)
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and assess viability (e.g., Annexin V/7-AAD). T-cell activation can be measured with markers
like CD69 and Ki67.[11]

o Data Acquisition and Analysis: Analyze samples using a flow cytometer. Gate on the CD138+
population to determine the percentage of live, apoptotic, and dead myeloma cells at each
antibody concentration.

Protocol 2: Cytokine Release Assay

This assay quantifies the profile of cytokines released into the supernatant during the co-
culture of BMMCs with ABBV-383.

Methodology:

Follow Steps 1-4 of Protocol 1.

o Supernatant Collection: After the 24-hour incubation, centrifuge the culture plates and
carefully collect the supernatant.

o Cytokine Quantification: Analyze the supernatant using a multiplex immunoassay, such as
Luminex or a similar bead-based technology. The panel should include key cytokines
associated with CRS, such as IL-2, IL-6, TNF-a, and IFN-y, as well as other chemokines like
IP-10.[10]

» Data Analysis: Quantify the concentration of each cytokine and compare the levels in ABBV-
383-treated samples to the negative control.

Conclusion

The biological target identification of ABBV-383 is firmly established, with BCMA and CD3 as its
primary targets. The unique 2+1 molecular architecture, featuring high-avidity bivalent binding
to BCMA and low-affinity monovalent binding to CD3, provides a clear mechanism of action for
redirecting T-cells to kill myeloma cells. Preclinical and clinical data support this mechanism,
demonstrating potent anti-tumor activity coupled with a manageable safety profile, particularly
concerning the mitigation of severe cytokine release syndrome. This in-depth technical guide
provides the foundational data and methodologies that underscore the rationale for the ongoing
clinical development of ABBV-383 as a promising therapeutic for multiple myeloma.[13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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